Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with a phenyl group at the 2-position, a keto group at the 4-position, and a carboxylate ester at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate typically involves the condensation of aniline derivatives with β-ketoesters under acidic or basic conditions. One common method involves the reaction of aniline with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid, followed by cyclization and esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the quinoline core, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modifications at the 2, 3, and 4 positions, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the functional groups attached to the core.
Quinolone antibiotics: Such as ciprofloxacin, which have a similar quinoline structure but with different substituents that confer antimicrobial activity.
Uniqueness
Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
methyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-17(20)14-15(11-7-3-2-4-8-11)18-13-10-6-5-9-12(13)16(14)19/h2-10H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTNGKQVNDTSIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454408 |
Source
|
Record name | AGN-PC-0OIKVX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223565-36-4 |
Source
|
Record name | AGN-PC-0OIKVX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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